molecular formula C20H20N4OS B2865128 4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide CAS No. 887902-27-4

4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide

Cat. No.: B2865128
CAS No.: 887902-27-4
M. Wt: 364.47
InChI Key: AJGGIPZYFYBIBP-UHFFFAOYSA-N
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Description

4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyano groups and a thieno[2,3-c]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s cyano groups and thieno[2,3-c]pyridine core are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Biological Activity

4-cyano-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide is a complex organic compound notable for its unique structural features. The presence of multiple cyano groups and a thieno[2,3-c]pyridine core enhances its reactivity and potential biological activity. This compound has attracted attention in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

Structural Characteristics

The compound can be characterized by the following structural features:

Feature Description
Chemical Formula C19H20N4S
Molecular Weight 336.45 g/mol
IUPAC Name This compound
SMILES Notation CC(C)(C)c1c(c(NC(=O)c2ccc(C#N)cc2)cc(s1)C#N)C(C)(C)N

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its structural configuration allows interaction with various molecular targets such as enzymes and receptors involved in critical biological pathways. The cyano groups enhance the compound's binding affinity and reactivity.

The mechanisms through which this compound exhibits biological activity are still under investigation. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors implicated in disease processes. Ongoing research aims to elucidate these mechanisms further and assess the compound's potential therapeutic effects.

Case Studies and Experimental Findings

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of similar compounds show promising antitumor activity. For instance, compounds with structural similarities have been evaluated against various cancer cell lines using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation in 2D culture systems compared to 3D models .
  • Antimicrobial Properties : Some derivatives of thieno[2,3-c]pyridine compounds have shown antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties worth exploring .

Comparative Analysis with Related Compounds

The unique combination of cyano groups with the thieno[2,3-c]pyridine core sets this compound apart from other benzamide derivatives. Below is a comparative table illustrating some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
5-Cyanoindole Cyano group; indole coreAnticancer properties
3-Cyanopyridine Cyano group; pyridine ringAntimicrobial activity
Thienopyridine Thieno group; pyridine structureAntiplatelet effects
4-Cyano-N-{...}benzamide Multiple cyano groups; thieno[2,3-c]pyridine corePotential antitumor and antimicrobial activity

Properties

IUPAC Name

4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-19(2)9-14-15(11-22)18(26-16(14)20(3,4)24-19)23-17(25)13-7-5-12(10-21)6-8-13/h5-8,24H,9H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGGIPZYFYBIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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